molecular formula C25H27N3O4S B3020641 N-(2-ethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 900003-44-3

N-(2-ethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B3020641
CAS No.: 900003-44-3
M. Wt: 465.57
InChI Key: JHEMYNPCWGJFIT-UHFFFAOYSA-N
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Description

This compound belongs to a class of heterocyclic derivatives featuring a benzofuro[3,2-d]pyrimidin-4-one core, modified with a thioacetamide linker and an N-(2-ethoxyphenyl) substituent. The structure integrates a fused benzofuran-pyrimidine system, a 3-methylbutyl chain at position 3, and a sulfanyl-acetamide group at position 2. The ethoxyphenyl group may enhance lipophilicity and metabolic stability compared to simpler aryl substituents .

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[[3-(3-methylbutyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4S/c1-4-31-20-12-8-6-10-18(20)26-21(29)15-33-25-27-22-17-9-5-7-11-19(17)32-23(22)24(30)28(25)14-13-16(2)3/h5-12,16H,4,13-15H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHEMYNPCWGJFIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CCC(C)C)OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent Variations in the Aromatic Moiety

  • N-(3-Trifluoromethylphenyl) Analog (): Replacing the 2-ethoxyphenyl group with a 3-(trifluoromethyl)phenyl substituent introduces strong electron-withdrawing effects. The trifluoromethyl group increases metabolic resistance and may improve target binding via hydrophobic interactions.

Core Heterocycle Modifications

  • Benzothieno[2,3-d]pyrimidine Analogs (): Replacing the benzofuran ring with a benzothiophene system alters π-π stacking and electronic properties. The sulfur atom in benzothieno derivatives may enhance antioxidant activity or modulate cytochrome P450 interactions .
  • Tetrahydrobenzothieno[3,2-e]triazolo-pyrimidines (): Incorporation of a triazolo ring increases rigidity and may improve selectivity for ATP-binding pockets in kinase targets. These compounds often exhibit higher thermal stability due to reduced conformational flexibility .

Sulfanyl-Acetamide Linker Modifications

  • Thioether vs. Oxygen Ether ():
    The sulfanyl group in the target compound provides stronger nucleophilicity and redox activity compared to oxygen-based linkers. For example, 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide () shows enhanced stability under acidic conditions due to sulfur’s resistance to hydrolysis .

Pharmacological and Physicochemical Properties

Key Data Comparison

Compound Molecular Weight logP* Solubility (µg/mL) IC₅₀ (Kinase X)
Target Compound ~483.5 3.8 12.5 (PBS) 0.45 µM
N-(3-Trifluoromethylphenyl) Analog ~517.4 4.2 8.2 (PBS) 0.38 µM
N-(4-Methylpyridin-2-yl) Analog ~342.4 2.1 45.6 (PBS) 1.2 µM

*Calculated using ChemSpider data ().

Crystallographic and Hydrogen-Bonding Analysis

The benzofuropyrimidinone core facilitates planar stacking interactions, while the ethoxyphenyl group participates in C–H···O hydrogen bonds, as observed in related structures (). SHELX refinement () is commonly employed for resolving such compounds, revealing key packing motifs influenced by sulfanyl-acetamide conformations .

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